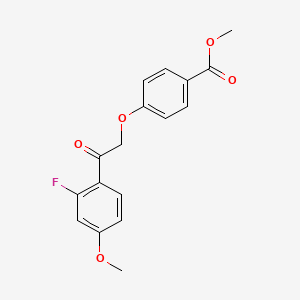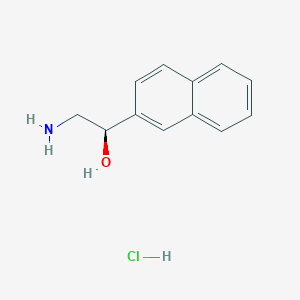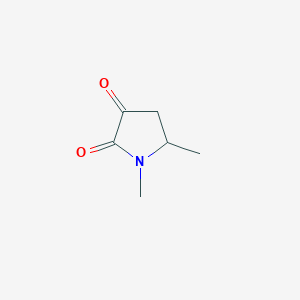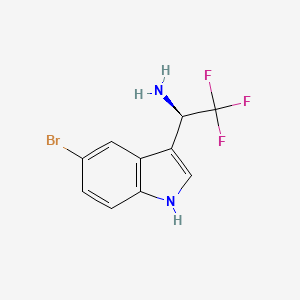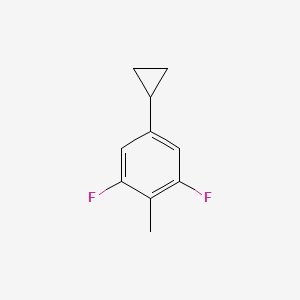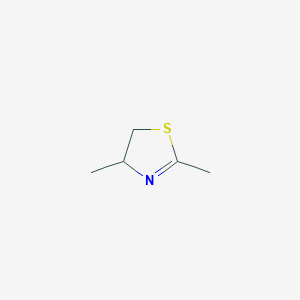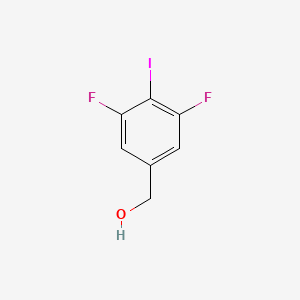
3,5-Difluoro-4-iodobenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Difluoro-4-iodo-phenyl)-methanol is an organic compound with the molecular formula C7H5F2IO It is characterized by the presence of two fluorine atoms, one iodine atom, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-iodo-phenyl)-methanol typically involves the iodination of a difluorobenzene derivative followed by a reduction process. One common method includes the following steps:
Iodination: A difluorobenzene derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the para position relative to the fluorine atoms.
Reduction: The resulting iodinated compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to convert the carbonyl group to a hydroxyl group, yielding (3,5-Difluoro-4-iodo-phenyl)-methanol.
Industrial Production Methods
Industrial production of (3,5-Difluoro-4-iodo-phenyl)-methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Difluoro-4-iodo-phenyl)-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (3,5-Difluoro-4-iodo-phenyl)aldehyde or ketone.
Reduction: Formation of (3,5-Difluoro-4-iodo-phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3,5-Difluoro-4-iodo-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3,5-Difluoro-4-iodo-phenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-Difluoro-4-iodo-phenyl)boronic acid
- 1-(3,5-Difluoro-4-iodo-phenyl)ethanone
Uniqueness
(3,5-Difluoro-4-iodo-phenyl)-methanol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H5F2IO |
|---|---|
Poids moléculaire |
270.01 g/mol |
Nom IUPAC |
(3,5-difluoro-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 |
Clé InChI |
PDYANEOTHILGMM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)I)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



